1-Bromo-3-methylbutan-2-amine;hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

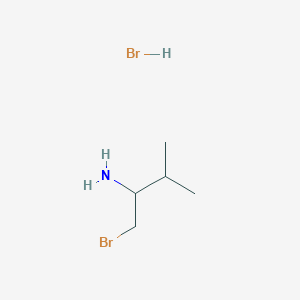

1-Bromo-3-methylbutan-2-amine hydrobromide is an organic compound with the CAS Number: 15218-08-3 . It has a molecular weight of 246.97 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for 1-Bromo-3-methylbutan-2-amine hydrobromide is1S/C5H12BrN.BrH/c1-4(2)5(7)3-6;/h4-5H,3,7H2,1-2H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

1-Bromo-3-methylbutan-2-amine hydrobromide is a powder that is stored at room temperature . It has a melting point range of 211-216 degrees .科学的研究の応用

CO2 Capture

A study demonstrated the use of a room temperature ionic liquid derived from 1-butyl imidazole and 3-bromopropylamine hydrobromide for CO2 capture. This liquid sequesters CO2 as a carbamate salt and is comparable in efficiency to commercial amine sequestering agents, offering a nonvolatile and water-independent solution (Bates, Mayton, Ntai, & Davis, 2002).

Photobromination Studies

Research on the photobromination of related compounds, such as (+)-1-cyano-2-methylbutane, using molecular bromine under various conditions, yielded monobrominated products. This study provides insights into the bromination process and its products (Tanner, Ruo, & Blackburn, 1974).

Synthesis and Purification

A method for synthesizing 2-Bromo-[1-14C]ethanamine hydrobromide (BEA) from related compounds has been developed. This process involves fractional vacuum sublimation for purification, resulting in high purity and yield (Bach & Bridges, 1982).

Reaction with Secondary Amines

1-Chloro(bromo)-2,3-epoxybutanes react with secondary amines, leading to amino derivatives. These derivatives undergo isomerization to amino ketones, offering a pathway for synthesizing various compounds (Gevorkyan, Kazaryan, & Avakyan, 1983).

Conformational Analysis

(S)-(+)-1-bromo-2-methylbutane was analyzed using vibrational circular dichroism, revealing that it exists in several conformations. This study contributes to understanding the structural and conformational properties of related bromoalkanes (Wang, Polavarapu, Longhi, Abbate, & Catellani, 2002).

Amination Catalysis

A palladium-Xantphos complex was used to catalyze the amination of polyhalopyridines. This process demonstrates high chemoselectivity and efficiency, contributing to the development of amination techniques (Ji, Li, & Bunnelle, 2003).

Solubility Studies

The enthalpies of solution of 2-bromo-2-methylbutane in various alcohols were measured, providing valuable data on the solubility and interaction of bromoalkanes with different solvents (Albuquerque, Moita, Simões, & Gonçalves, 1998).

Applications in Fluorescent Probing

A pH fluorescent probe based on dansyl derivative was synthesized using 4-bromobutan-1-amine hydrobromide. This probe is effective in detecting pH variations in acidic aqueous media and has applications in cell imaging (Liu, Wang, Zhao, & Xu, 2021).

Amination under High Pressure

The amination of 1-bromobutane in aqueous ammonia was studied under high temperature and pressure, yielding n-butylamine and di-n-butylamine. This research contributes to the understanding of high-pressure amination processes (Yokoyama, Mabuchi, Shibasaki-Kitakawa, & Takahashi, 2000).

Safety and Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

1-bromo-3-methylbutan-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BrN.BrH/c1-4(2)5(7)3-6;/h4-5H,3,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHGCVPZVGJMTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CBr)N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2786017.png)

![5-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-isopropylbenzyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2786022.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2786027.png)

![N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2786029.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2786033.png)

![4-(1-benzofuran-2-ylcarbonyl)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2786035.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzenesulfonamide](/img/structure/B2786037.png)